molecular formula C19H24BrNO2 B2570914 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1798039-70-9

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2570914
CAS No.: 1798039-70-9
M. Wt: 378.31
InChI Key: AAIYANZTKBFFLA-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide core, with a methoxyadamantane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves the following steps:

    Adamantane Derivative Formation: The methoxyadamantane moiety can be synthesized through the reaction of adamantane with methanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the methoxyadamantane derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyadamantane moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-phenylbenzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)benzamide

Uniqueness

2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the presence of the methoxyadamantane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-23-19(11-21-18(22)16-4-2-3-5-17(16)20)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYANZTKBFFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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